molecular formula C11H7F3OS B13609440 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one

3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one

Cat. No.: B13609440
M. Wt: 244.23 g/mol
InChI Key: CWQBOCWECPEQOL-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one is a compound that belongs to the class of organosulfur compounds. It features a benzo[b]thiophene ring, which is a five-membered ring containing sulfur, fused to a benzene ring. The trifluoropropan-2-one moiety introduces fluorine atoms, which are known for their electron-withdrawing properties, potentially altering the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one can be achieved through various methods. One common approach involves the reaction of benzo[b]thiophene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The benzo[b]thiophene moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Benzo[b]thiophene: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    3-(Benzo[b]thiophen-3-yl)propan-2-one: Similar structure but without the fluorine atoms, leading to altered chemical properties.

    2-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one: Positional isomer with potentially different biological effects.

Uniqueness: The presence of the trifluoromethyl group in 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one imparts unique electronic properties, enhancing its reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H7F3OS

Molecular Weight

244.23 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C11H7F3OS/c12-11(13,14)10(15)5-7-6-16-9-4-2-1-3-8(7)9/h1-4,6H,5H2

InChI Key

CWQBOCWECPEQOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(=O)C(F)(F)F

Origin of Product

United States

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